1,3-Dichloro-2-(2-chloroethoxy)propane

Description

Contextualization within Halogenated Organic Compounds and Ethers

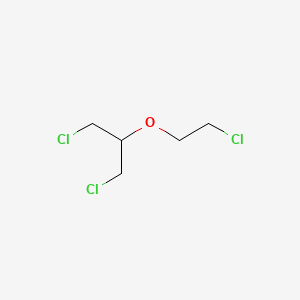

1,3-Dichloro-2-(2-chloroethoxy)propane, with the molecular formula C₅H₉Cl₃O, is structurally defined by a propane (B168953) backbone substituted with chlorine atoms at the first and third positions, and a 2-chloroethoxy group attached to the central carbon. smolecule.com This architecture firmly classifies it as both a halogenated organic compound and an ether.

As a halogenated compound, its properties are significantly influenced by the presence of three chlorine atoms. These electronegative atoms create polar carbon-chlorine bonds, influencing the molecule's reactivity. The chlorine atoms serve as leaving groups in nucleophilic substitution reactions and can participate in elimination reactions to form alkenes. smolecule.com The specific arrangement of these atoms also impacts its steric hindrance and reactivity compared to similar compounds like 1,3-dichloropropane (B93676) or 1,3-dichloro-2-propanol (B29581). smolecule.com

The presence of the ether group (C-O-C linkage) introduces another layer of chemical functionality. The ether oxygen has lone pairs of electrons that can act as a hydrogen bond acceptor, and complex stereoelectronic interactions between the carbon-chlorine bonds and the ether oxygen's lone pairs govern the molecule's conformational preferences and reaction mechanisms. smolecule.com This dual functionality distinguishes it from simple haloalkanes or ethers, providing a unique chemical profile for synthetic applications.

Interactive Table: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 60545-53-1 |

| Molecular Formula | C₅H₉Cl₃O |

| Molecular Weight | 191.48 g/mol |

| Appearance | Colorless to light yellow liquid |

| Boiling Point | ~233.3 °C |

| Density | ~1.34 g/cm³ |

| Flash Point | 94.8 °C |

Significance in Specialized Chemical Synthesis and Industrial Processes

The reactivity endowed by its multiple functional groups makes this compound a valuable intermediate in specialized chemical synthesis. Its primary significance lies in its role as a building block for more complex organic molecules, particularly within the pharmaceutical and agrochemical sectors. smolecule.com

The chloro-substituents on the propane and ethoxy chains are reactive sites that can be selectively targeted. This allows for controlled functionalization through various reactions, including palladium-catalyzed cross-coupling processes. smolecule.com This capability is crucial for constructing complex molecular frameworks. Furthermore, its derivatives have been explored in the synthesis of dendritic architectures, where the chloroethoxy group can act as an anchor for dendrimer growth, and the dichloropropane section offers sites for branching. smolecule.com This dual functionality is instrumental in creating complex three-dimensional molecular structures. smolecule.com

While specific large-scale industrial processes utilizing this exact compound are not widely documented in public literature, related chlorinated propanols and propanes have a history of use. For instance, 1,3-dichloro-2-propanol serves as an intermediate in the production of epichlorohydrin (B41342), a key component in manufacturing epoxy resins, plastics, and synthetic glycerol (B35011). nih.govca.govca.gov Compounds like 1,2-dichloropropane (B32752) have been used as industrial solvents for fats and oils, and in the production of paints, varnishes, and printing inks. pcc.eu Given these precedents, this compound holds potential as a solvent or a precursor in similar applications, particularly where its specific solvency and reactivity are advantageous. smolecule.com

Synthesis Methods Overview:

Chlorination of Propane Derivatives: Involves the controlled chlorination of specific propane-based precursors. smolecule.com

Etherification Reactions: Can be synthesized via reactions between a chlorinated ethylene (B1197577) species and a propanol (B110389) derivative, often catalyzed by an acid. smolecule.com

Multi-step Synthesis: More intricate routes may involve sequential steps of alkylation and chlorination to build the final structure. smolecule.com

Overview of Current Research Gaps Pertaining to the Chemical Compound

Despite its utility in synthesis, significant gaps remain in the scientific literature regarding this compound. Much of the available research focuses on structurally similar compounds, such as 1,3-dichloro-2-propanol (1,3-DCP) and 1,3-dichloropropene (B49464), leaving many aspects of the title compound underexplored.

A primary research gap is the lack of comprehensive toxicological and environmental fate data. While related chloropropanols are known to be formed as contaminants during food processing and can be found in drinking water treatment chemicals, specific data on the formation, occurrence, and persistence of this compound is scarce. nih.govresearchgate.net The environmental degradation pathways, potential for bioaccumulation, and comprehensive metabolic studies in biological systems are largely uncharacterized. For comparison, the environmental fate of 1,3-dichloropropene is well-studied, with volatilization and reaction with hydroxyl radicals in the atmosphere being key degradation processes. epa.govcdc.gov Similar detailed studies for this compound are needed.

Furthermore, there is a need for the development of standardized and sensitive analytical methods for its detection and quantification in various environmental and biological matrices. While methods like gas chromatography-mass spectrometry (GC-MS) are used for related compounds like 1,3-DCP, specific, validated methods for this compound are not well-established. nih.govanalytice.com Such methods are crucial for conducting thorough environmental monitoring and exposure assessments.

Finally, while its role as a synthetic intermediate is acknowledged, a broader exploration of its potential applications could be beneficial. Research into its use in novel materials science, such as the development of functional polymers or fluorescent materials, remains an open area for investigation. smolecule.com A deeper understanding of its reaction kinetics, mechanisms, and the influence of solvent and temperature on its regioselectivity could unlock new synthetic possibilities. smolecule.com

Structure

3D Structure

Properties

CAS No. |

60545-53-1 |

|---|---|

Molecular Formula |

C5H9Cl3O |

Molecular Weight |

191.48 g/mol |

IUPAC Name |

1,3-dichloro-2-(2-chloroethoxy)propane |

InChI |

InChI=1S/C5H9Cl3O/c6-1-2-9-5(3-7)4-8/h5H,1-4H2 |

InChI Key |

JNMJFGXCWUBSQM-UHFFFAOYSA-N |

Canonical SMILES |

C(CCl)OC(CCl)CCl |

Origin of Product |

United States |

Synthetic Methodologies for 1,3 Dichloro 2 2 Chloroethoxy Propane

Direct Synthesis Approaches

Direct synthesis methods focus on the construction of the target molecule in a single key step, typically involving the formation of the ether bond or the simultaneous introduction of the required chloro substituents.

Etherification Reactions Involving 1,3-Dichloropropan-2-ol and 2-Chloroethanol (B45725) Precursors

The most direct and logical approach to the synthesis of 1,3-dichloro-2-(2-chloroethoxy)propane is the etherification of 1,3-dichloropropan-2-ol with a suitable 2-chloroethylating agent, derived from 2-chloroethanol. The Williamson ether synthesis is a classic and widely applicable method for this transformation. masterorganicchemistry.comedubirdie.com This reaction involves the deprotonation of the alcohol (1,3-dichloropropan-2-ol) to form a more nucleophilic alkoxide, which then undergoes a nucleophilic substitution reaction with an electrophilic 2-chloroethyl species.

The general reaction is as follows:

Step 1: Deprotonation HOCH(CH₂Cl)₂ + Base → ⁻OCH(CH₂Cl)₂ + Base-H⁺

Step 2: Nucleophilic Substitution ⁻OCH(CH₂Cl)₂ + ClCH₂CH₂-LG → ClCH₂CH₂OCH(CH₂Cl)₂ + LG⁻ (where LG is a leaving group)

Several factors are crucial for the successful implementation of this synthesis, including the choice of base, solvent, and the nature of the leaving group on the 2-chloroethylating agent. Strong bases such as sodium hydride (NaH) or potassium hydride (KH) are effective for deprotonating the alcohol. masterorganicchemistry.com The reaction is typically carried out in aprotic solvents like acetonitrile (B52724) or N,N-dimethylformamide (DMF) to avoid protonation of the alkoxide and to facilitate the Sₙ2 reaction. wikipedia.org

To enhance the reaction rate and yield, 2-chloroethanol can be converted to a more reactive electrophile with a better leaving group, such as a tosylate (2-chloroethyl tosylate).

| Parameter | Condition | Rationale |

| Alcohol | 1,3-Dichloropropan-2-ol | Provides the dichloropropoxy backbone. |

| Electrophile | 2-Chloroethanol or its derivatives (e.g., 2-chloroethyl tosylate) | Provides the 2-chloroethoxy moiety. |

| Base | Sodium hydride (NaH), Potassium hydroxide (B78521) (KOH) | Deprotonates the alcohol to form the alkoxide. |

| Solvent | Acetonitrile, N,N-Dimethylformamide (DMF) | Aprotic solvents that favor Sₙ2 reactions. |

| Temperature | 50-100 °C | Provides sufficient energy for the reaction to proceed at a reasonable rate. wikipedia.org |

Phase-transfer catalysis (PTC) offers an alternative and often more efficient method for conducting Williamson ether syntheses, especially on an industrial scale. semanticscholar.org A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, facilitates the transfer of the alkoxide from an aqueous or solid phase to an organic phase where the alkylating agent is present. This can eliminate the need for expensive and hazardous anhydrous solvents.

Halogenation Strategies for the Introduction of Chlorine Atoms

An alternative direct approach involves the chlorination of a suitable propane (B168953) derivative that already contains the ether linkage. This strategy is contingent on the availability of the appropriate precursor and the ability to selectively chlorinate the desired positions without cleaving the ether bond.

For instance, the reaction could start from a propan-2-ol derivative with a 2-hydroxyethoxy side chain, followed by a one-pot or sequential chlorination of the three hydroxyl groups. However, controlling the regioselectivity of such a reaction can be challenging, and a mixture of products is often obtained.

A plausible, though less direct, halogenation approach could involve the reaction of an allyl ether with a chlorinating agent in the presence of an alcohol. For example, the reaction of allyl 2-chloroethyl ether with a source of electrophilic chlorine in the presence of an appropriate solvent could potentially lead to the desired product, although this is a more complex and less common route.

Indirect Synthetic Pathways and Multistep Procedures

Indirect synthetic routes involve a series of reactions where functional groups are interconverted to build the target molecule step-by-step. These pathways can offer greater control over stereochemistry and regioselectivity.

Functional Group Interconversions Leading to the Ether Linkage

One indirect pathway could involve the ring-opening of an epoxide. For example, epichlorohydrin (B41342) can be reacted with 2-chloroethanol. The nucleophilic attack of the alcohol on the epoxide ring, typically under acidic or basic catalysis, would yield 1-chloro-3-(2-chloroethoxy)propan-2-ol. Subsequent chlorination of the remaining hydroxyl group would then produce the final product.

Step 1: Epoxide Ring-Opening Epichlorohydrin + 2-Chloroethanol → 1-Chloro-3-(2-chloroethoxy)propan-2-ol

Step 2: Chlorination 1-Chloro-3-(2-chloroethoxy)propan-2-ol + Chlorinating Agent → this compound

This two-step process allows for the controlled formation of the ether linkage first, followed by the introduction of the final chlorine atom.

| Reaction Step | Reagents and Conditions | Description |

| Epoxide Ring-Opening | Epichlorohydrin, 2-Chloroethanol, Acid or Base Catalyst | Nucleophilic attack of the alcohol on the epoxide ring forms the ether linkage and a secondary alcohol. |

| Chlorination | Thionyl chloride (SOCl₂), Phosphorus pentachloride (PCl₅) | Converts the remaining hydroxyl group to a chloride. |

Exploitation of Analogous Synthetic Routes for Related Chloroethers

The synthesis of structurally similar chloroethers can provide valuable insights into potential synthetic routes for this compound. For example, the preparation of 2-(chloromethoxy)-1,3-dichloropropane has been reported from 1,3-dichloro-2-propanol (B29581) and paraformaldehyde in the presence of hydrogen chloride. masterorganicchemistry.com This reaction demonstrates the formation of a chloroether from a dichlorinated alcohol.

By analogy, a similar reaction could be envisioned where an appropriate precursor containing the 2-chloroethoxy group is reacted with a chlorinating agent to introduce the dichloropropane moiety.

Green Chemistry Principles in the Synthesis of the Chemical Compound

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the manufacturing process. Key considerations include atom economy, the use of less hazardous reagents and solvents, and energy efficiency.

The Williamson ether synthesis, while a powerful tool, can have a low atom economy due to the formation of stoichiometric amounts of salt byproducts. To improve the greenness of this process, several strategies can be employed:

Catalytic Approaches: Utilizing catalytic amounts of a phase-transfer catalyst can reduce the need for stoichiometric bases and harsh solvents.

Alternative Solvents: Replacing traditional volatile organic solvents (VOCs) like DMF with greener alternatives such as ionic liquids or even water (in the case of PTC) can significantly reduce the environmental footprint. researchgate.net

Energy Efficiency: Employing microwave irradiation instead of conventional heating can lead to shorter reaction times and reduced energy consumption. chegg.com

The development of catalytic halogenation methods that avoid the use of elemental chlorine would also represent a significant advancement in the green synthesis of this compound.

| Green Chemistry Principle | Application in Synthesis | Benefit |

| Atom Economy | Favoring addition reactions (e.g., epoxide ring-opening) over substitution reactions. | Minimizes the generation of byproducts. |

| Use of Catalysis | Employing phase-transfer catalysts in etherification. | Reduces the need for stoichiometric reagents and can enable milder reaction conditions. |

| Safer Solvents and Reagents | Replacing hazardous solvents with water or ionic liquids; avoiding highly toxic chlorinating agents. | Reduces environmental pollution and improves worker safety. |

| Energy Efficiency | Utilizing microwave-assisted synthesis. | Reduces reaction times and energy consumption. |

By carefully selecting synthetic routes and reaction conditions that align with the principles of green chemistry, the production of this compound can be made more sustainable and environmentally responsible.

Solvent-Free Reactions and Alternative Reaction Media

The etherification of 1,3-dichloro-2-propanol is a key step in the synthesis of this compound. Traditional synthesis often involves the use of volatile organic solvents. However, in a bid to develop greener and more sustainable chemical processes, research has explored solvent-free conditions and the use of alternative reaction media.

Solvent-Free Synthesis:

While specific research on solvent-free synthesis of this compound is not extensively documented in publicly available literature, the principles of solvent-free organic synthesis are being increasingly applied to various reactions, including etherifications. The primary motivation is to reduce solvent waste, minimize environmental impact, and often simplify product purification. In a hypothetical solvent-free approach, the reaction would likely be conducted by directly mixing the reactants, 1,3-dichloro-2-propanol and a suitable 2-chloroethoxy source, potentially with a solid-supported catalyst, under optimized temperature and pressure conditions. The absence of a solvent necessitates careful control of reaction parameters to manage viscosity and ensure efficient mixing and heat transfer.

One analogous solvent-free method has been developed for the preparation of structurally diverse 1-alkoxymethylphosphonium chlorides, demonstrating the feasibility of conducting complex organic transformations without a traditional solvent. jetir.org This approach highlights the potential for developing similar protocols for the synthesis of chlorinated ethers.

Alternative Reaction Media: Ionic Liquids

Ionic liquids (ILs), which are salts with melting points below 100°C, have emerged as promising alternative reaction media for a wide range of chemical transformations, including Williamson ether synthesis. researchgate.net Their negligible vapor pressure, high thermal stability, and tunable solvent properties make them attractive "green" alternatives to volatile organic compounds.

In the context of synthesizing this compound, an ionic liquid could serve as both the solvent and a promoter for the reaction. The use of room-temperature ionic liquids has been shown to be an efficient method for the synthesis of phenolic ethers. researchgate.net For the synthesis of the target compound, an imidazolium-based ionic liquid could facilitate the reaction between the alkoxide of 1,3-dichloro-2-propanol and a chloroethylating agent. The ionic liquid can enhance the nucleophilicity of the alkoxide and potentially influence the reaction's selectivity. Furthermore, the non-volatile nature of ionic liquids simplifies product separation, often allowing for distillation of the product directly from the reaction mixture, and the ionic liquid can potentially be recycled and reused. researchgate.net

For instance, chloroaluminate ionic liquids have been investigated as reaction media and catalysts for the etherification of tert-butyl alcohol. ionike.com While the results were not as favorable as with non-acidic ionic liquids in that specific case, it demonstrates the exploration of different types of ionic liquids for etherification reactions. ionike.com

Catalyst Development for Enhanced Selectivity and Yield

The development of highly efficient and selective catalysts is paramount for optimizing the synthesis of this compound. Research in this area focuses on various catalytic systems, including phase-transfer catalysts, Lewis acids, and Brønsted acids, to improve reaction rates, yields, and selectivity towards the desired product.

Phase-Transfer Catalysis (PTC):

Phase-transfer catalysis is a powerful technique for carrying out reactions between reactants located in different immiscible phases, typically an aqueous and an organic phase. In the Williamson ether synthesis, PTC can facilitate the transfer of the alkoxide ion from the aqueous phase (where it is generated by a base like sodium hydroxide) to the organic phase containing the alkylating agent. This methodology has been successfully applied to a wide range of etherification reactions, often leading to increased yields and reduced reaction times. crdeepjournal.org

For the synthesis of this compound, a quaternary ammonium salt, such as tetrabutylammonium (B224687) bromide (TBAB), could be employed as the phase-transfer catalyst. The catalyst would transport the 1,3-dichloro-2-propoxide anion across the phase boundary to react with the 2-chloroethylating agent. The use of PTC can be particularly advantageous as it allows for the use of inexpensive inorganic bases and can often be performed under milder reaction conditions. The optimization of PTC conditions, including the choice of catalyst, solvent system, and base concentration, is crucial for maximizing the yield and selectivity of the desired ether.

A study on the etherification of oleyl alcohol with epichlorohydrin utilized TBAB as a phase-transfer catalyst, demonstrating the applicability of this technique in the synthesis of complex ethers. masterorganicchemistry.com

Lewis and Brønsted Acid Catalysis:

Both Lewis and Brønsted acids can catalyze etherification reactions, typically by activating either the alcohol or the alkylating agent.

Lewis Acids: Lewis acids, such as metal triflates, have been shown to be highly active and selective catalysts for the etherification of glycerol (B35011) with short-chain alkyl alcohols. rsc.orgnih.gov In the context of this compound synthesis, a Lewis acid could potentially activate the 2-chloroethylating agent, making it more susceptible to nucleophilic attack by the hydroxyl group of 1,3-dichloro-2-propanol. The choice of the metal center and the counter-ion of the Lewis acid can significantly influence its catalytic activity and selectivity. For instance, scandium and lanthanum-catalyzed etherifications of propargyl alcohols have been reported to provide high yields of the corresponding ethers. nih.gov

Brønsted Acids: Brønsted acids can catalyze etherification by protonating the alcohol, making it a better leaving group in a subsequent nucleophilic substitution reaction. While this is more common in the dehydration of alcohols to form symmetrical ethers, certain Brønsted acids can be effective for the synthesis of unsymmetrical ethers as well. Chiral phosphoric acids have been used for the asymmetric Brønsted acid-catalyzed substitution of diaryl methanols with alcohols to produce chiral ethers with excellent yields and enantioselectivities. nih.gov Furthermore, Brønsted acidic ionic liquids have been employed as catalysts for the selective chlorination of glycerol, a precursor to 1,3-dichloro-2-propanol, demonstrating their potential in reactions involving chlorinated alcohols. scielo.br

The table below summarizes the different catalytic approaches and their potential application in the synthesis of this compound.

| Catalytic System | Catalyst Example | Potential Role in Synthesis | Key Advantages |

| Phase-Transfer Catalysis (PTC) | Tetrabutylammonium bromide (TBAB) | Facilitates transfer of the alkoxide for etherification. | Use of inexpensive bases, milder conditions, potentially higher yields. |

| Lewis Acid Catalysis | Metal Triflates (e.g., Sc(OTf)₃, La(OTf)₃) | Activates the 2-chloroethylating agent. | High activity and selectivity observed in other etherification reactions. |

| Brønsted Acid Catalysis | Phosphoric Acids, Acidic Ionic Liquids | Protonates the alcohol to facilitate nucleophilic attack. | Potential for asymmetric synthesis and use in acidic ionic liquid media. |

Chemical Reactivity and Transformation Pathways of 1,3 Dichloro 2 2 Chloroethoxy Propane

Nucleophilic Substitution Reactions of the Chlorine Atoms

The chlorine atoms in 1,3-dichloro-2-(2-chloroethoxy)propane are susceptible to substitution by nucleophiles. As a polyhalogenated compound, it can undergo single, double, or triple substitution depending on the reaction conditions and the stoichiometry of the nucleophile used. smolecule.com The general mechanism for these transformations is the bimolecular nucleophilic substitution (SN2) reaction. libretexts.orgchemicalnote.com

Reactivity with Various Nucleophiles for Derivatization

The structure of this compound features two primary chlorides and one secondary chloride, offering multiple sites for derivatization. Nucleophilic attack is generally favored at the less sterically hindered primary carbon atoms. chemicalnote.com A range of nucleophiles can be employed to synthesize various derivatives. smolecule.com

Common nucleophilic substitution reactions include:

Reaction with Amines: Primary or secondary amines can displace the chlorine atoms to form substituted amines.

Reaction with Alkoxides or Alcohols: In the presence of a base, alcohols (or their corresponding alkoxides) can react to form new ether linkages. smolecule.com

Reaction with Thiolates: Thiolates (RS⁻) are excellent nucleophiles and can readily displace the chlorides to yield thioethers.

Reaction with Cyanide: The cyanide ion (CN⁻) can be used to introduce nitrile functionalities into the molecule, which can be further hydrolyzed to carboxylic acids.

The following table illustrates potential derivatization products from the reaction of this compound with various nucleophiles.

| Nucleophile | Reagent Example | Product Type |

| Amine | R-NH₂ | Substituted Amine |

| Alkoxide | R-O⁻Na⁺ | Polyether |

| Thiolate | R-S⁻Na⁺ | Thioether |

| Cyanide | NaCN | Nitrile |

Ether Cleavage and Rearrangement Reactions

The ether bond (C-O-C) in this compound is generally stable but can be cleaved under harsh conditions, such as in the presence of strong acids. wikipedia.orglibretexts.org

Acid-Catalyzed Ether Cleavage Mechanisms

The cleavage of ethers by strong acids, such as hydrobromic acid (HBr) or hydroiodic acid (HI), is a well-established reaction. pearson.com The process is initiated by the protonation of the ether oxygen, which converts the alkoxy group into a good leaving group (an alcohol). fiveable.memasterorganicchemistry.com

The subsequent step depends on the structure of the ether. Since the carbons adjacent to the ether oxygen are primary and secondary, the cleavage will proceed via an SN2 mechanism. libretexts.org The halide ion (e.g., Br⁻ or I⁻) will act as a nucleophile and attack the less sterically hindered carbon atom. libretexts.org In the case of this compound, this would be the primary carbon of the 2-chloroethoxy group.

The products of this reaction would be 1,3-dichloro-2-propanol (B29581) and 1,2-dichloroethane. If an excess of the acid is used, the newly formed alcohol can undergo a second substitution reaction to yield 1,2,3-trichloropropane (B165214).

Thermal Decomposition Pathways and Products

When subjected to high temperatures, halogenated organic compounds undergo thermal decomposition. ncert.nic.in For this compound, this process, often called pyrolysis, is expected to proceed through free-radical mechanisms or elimination reactions. ncert.nic.in

The most likely decomposition pathway involves the elimination of hydrogen chloride (HCl) to form unsaturated chlorinated species (alkenes). mdpi.com Bond scission can also occur at the C-Cl and C-O bonds, leading to the formation of smaller, volatile chlorinated hydrocarbons and oxygenated compounds. The precise composition of the product mixture depends on factors such as temperature, pressure, and the presence of catalysts. A related compound, 1,3-dichloro-2-propanol, is known to decompose upon heating, producing toxic fumes including hydrogen chloride.

Elimination Reactions to Form Unsaturated Species

In the presence of a strong, sterically hindered base, this compound can undergo elimination reactions to form alkenes. smolecule.com This reaction, typically following an E2 (bimolecular elimination) mechanism, involves the abstraction of a proton from a carbon atom adjacent (beta) to a carbon bearing a chlorine atom, with the simultaneous departure of the chloride ion.

Bulky bases, such as potassium tert-butoxide (KOtBu), favor elimination over substitution. masterorganicchemistry.com The regioselectivity of the elimination can be influenced by the base's steric bulk. While Zaitsev's rule generally predicts the formation of the more substituted alkene, a bulky base may preferentially abstract a less sterically hindered proton, leading to the "anti-Zaitsev" or Hofmann product. masterorganicchemistry.comkhanacademy.org Given the multiple chlorine atoms, a mixture of diene and chloroalkene products is possible depending on the reaction conditions.

Dehydrohalogenation Processes and Conditions

While specific studies on the dehydrohalogenation of this compound are not extensively documented in publicly available literature, the process can be inferred from the general principles of organic chemistry and studies on similar chlorinated compounds. Dehydrohalogenation is typically promoted by the action of a base, which abstracts a proton from a carbon atom adjacent (β-position) to a carbon atom bearing a halogen.

The reaction can proceed via two primary mechanisms: E1 (elimination, unimolecular) or E2 (elimination, bimolecular). The E2 mechanism is generally favored by strong, sterically hindered bases and primary or secondary alkyl halides. Given the structure of this compound, an E2 mechanism is the more probable pathway for dehydrohalogenation.

Common bases and conditions used for dehydrohalogenation of chlorinated alkanes include:

Strong Bases: Alkali metal hydroxides (e.g., potassium hydroxide (B78521), sodium hydroxide) in an alcoholic solvent (e.g., ethanol) are frequently used.

Bulky Bases: To favor elimination over substitution, bulky bases like potassium tert-butoxide are often employed.

Temperature: The reaction is often carried out at elevated temperatures to promote the elimination pathway.

The potential dehydrohalogenation products of this compound could involve the elimination of HCl from either the 1,3-dichloropropyl group or the 2-chloroethoxy group, leading to various unsaturated ethers.

Influence of Reaction Conditions on Product Distribution

The distribution of products in the dehydrohalogenation of this compound would be highly dependent on the reaction conditions. Key factors influencing the product distribution include the nature of the base, the solvent, and the temperature.

Base Strength and Steric Hindrance: A strong, non-bulky base might favor substitution reactions (SN2) competing with elimination. The use of a sterically hindered base, such as potassium tert-butoxide, would favor the formation of the less substituted (Hofmann) alkene, whereas a smaller, strong base like sodium ethoxide would likely favor the more substituted (Zaitsev) alkene.

Solvent: The polarity of the solvent can influence the reaction pathway. Polar aprotic solvents can favor E2 reactions.

Temperature: Higher temperatures generally favor elimination reactions over substitution reactions.

Table 1: Hypothetical Product Distribution in Dehydrohalogenation of this compound under Various Conditions

| Base/Solvent | Temperature (°C) | Major Product(s) (Hypothetical) | Minor Product(s) (Hypothetical) |

| KOH / Ethanol | 78 | 1-chloro-2-(2-chloroethoxy)prop-1-ene, 3-chloro-2-(2-chloroethoxy)prop-1-ene | Substitution products |

| Potassium tert-butoxide / tert-Butanol | 82 | 3-chloro-2-(2-chloroethoxy)prop-1-ene (Hofmann product) | 1-chloro-2-(2-chloroethoxy)prop-1-ene (Zaitsev product) |

| Sodium ethoxide / Ethanol | 78 | 1-chloro-2-(2-chloroethoxy)prop-1-ene (Zaitsev product) | 3-chloro-2-(2-chloroethoxy)prop-1-ene (Hofmann product) |

Oxidative and Reductive Transformations

Electrochemical Reduction Studies

Specific electrochemical reduction studies on this compound are not found in the reviewed literature. However, the electrochemical reduction of polychlorinated alkanes is a known method for their dechlorination. nih.gov This process typically involves the transfer of electrons to the C-Cl bond, leading to its cleavage and the formation of a carbanion intermediate, which is then protonated by the solvent or a proton source.

The reduction potential of a C-Cl bond is influenced by the molecular structure. In this compound, the presence of multiple chlorine atoms and the ether oxygen would affect the electron density at each chlorinated carbon, thus influencing the ease of reduction at each site. It is plausible that stepwise reduction could occur, leading to partially dechlorinated intermediates before complete dechlorination. The degradation rate of chlorinated alkanes in electrochemical reduction often increases with the number of chlorine substituents. researchgate.net

Table 2: General Trends in Electrochemical Reduction of Chlorinated Alkanes

| Feature | Trend |

| Number of Chlorine Atoms | Increased number of chlorine atoms generally lowers the reduction potential (easier to reduce). researchgate.net |

| Position of Chlorine Atoms | Vicinal dichlorides are often more easily reduced than geminal or isolated chlorides. |

| Reaction Products | Stepwise dechlorination products, fully dechlorinated alkane, and rearrangement products. |

Note: This table represents general trends observed for polychlorinated alkanes and may not be directly applicable to this compound without specific experimental validation.

Photochemical Reactions

Detailed photochemical studies specifically targeting this compound are scarce. However, the photochemical behavior of chlorinated ethers can be inferred from studies on similar compounds. Photolysis of chlorinated compounds in the presence of UV radiation can lead to the homolytic cleavage of the C-Cl bond, generating a carbon-centered radical and a chlorine radical. nih.gov

These highly reactive radical species can then undergo a variety of secondary reactions, including:

Hydrogen Abstraction: The carbon-centered radical can abstract a hydrogen atom from the solvent or another molecule.

Reaction with Oxygen: In the presence of oxygen, the carbon-centered radical can form a peroxyl radical, leading to oxidative degradation products.

Further Radical Reactions: The chlorine radical can initiate further reactions by abstracting hydrogen atoms from other organic molecules.

The presence of the ether linkage may also influence the photochemical reactivity. The photolysis of chlorinated ethers can lead to complex reaction pathways, including oxidation of the ether moiety. acs.orgeurekalert.org

Applications of 1,3 Dichloro 2 2 Chloroethoxy Propane in Materials Science and Industrial Chemistry

Monomeric and Crosslinking Agent Roles in Polymer Synthesis

The reactivity of the chlorine atoms in 1,3-Dichloro-2-(2-chloroethoxy)propane allows for its direct involvement in polymerization processes. The presence of multiple reactive sites enables it to function as both a building block for linear chains and a connecting node for creating three-dimensional polymer networks.

As a functional monomer, this compound can be incorporated into polymer backbones through reactions that target its chlorine atoms. The chlorine atoms are susceptible to nucleophilic substitution, allowing the molecule to connect with other monomers, such as amines or alcohols, to form ethers or other linkages, thereby building a polymer chain. smolecule.com This integration is valuable in creating polyethers with chlorinated side groups, which can modify the final polymer's properties, such as flame retardancy, chemical resistance, and adhesion. google.com The ether group within the monomer's own structure provides flexibility to the resulting polymer backbone.

Crosslinking is a process that links polymer chains together, forming a more rigid, three-dimensional network structure. For a molecule to act as a crosslinking agent, it must possess more than two reactive sites. This compound has three chlorine atoms, making it a trifunctional agent capable of connecting three different polymer chains. This functionality is crucial for transforming liquid or thermoplastic polymers into thermosetting materials with enhanced mechanical strength, thermal stability, and solvent resistance.

Polysulfide elastomers are known for their excellent resistance to solvents and fuels. Their synthesis often involves the condensation reaction of dihalogenated organic compounds with sodium polysulfide. To improve the properties of these elastomers, a small amount of a crosslinking agent with three or more halogen groups is typically added. The inclusion of a tri-halogenated compound like this compound introduces branch points in the polymer chains. These points form a networked structure during vulcanization, which enhances the rubber's elasticity and reduces solvent-induced swelling.

Intermediacy in the Synthesis of Advanced Materials

Beyond its direct role in polymerization, this compound serves as a critical intermediate in the synthesis of other complex molecules and materials. Its reactive nature allows it to be a starting point for building specialty polymers and functional additives. smolecule.com

The compound serves as a building block for chlorinated polyethers, which are valuable starting materials for high-performance resins like polyurethanes. google.com When these specialized polyethers react with polyisocyanate compounds, they form polyurethanes. google.com The presence of chlorine in the polymer structure can significantly improve the adhesion of the resulting resins and adhesives to low-energy surfaces, such as those of polyolefins. google.com Therefore, this compound acts as a precursor that imparts desirable adhesive qualities to the final product.

The development of advanced coatings and lacquers often requires polymers that provide strong adhesion and durability. Chlorinated polyethers derived from intermediates like this compound have been shown to be effective in formulations for coating materials, inks, and adhesives. google.com Polyurethanes synthesized from such chlorinated precursors can be used in coatings that require enhanced adhesion to various substrates. google.com The incorporation of this compound into the polymer formulation can also be expected to contribute to flame retardant properties, a desirable feature in many functional coating applications. google.com

Table 2: Summary of Functions in Materials Science

| Section | Role of this compound | Resulting Material/Property |

| 4.1.1 | Functional Monomer | Integration into polymer backbones; imparts functionality. |

| 4.1.2 | Crosslinking Agent | Creates 3D polymeric networks; enhances thermal/mechanical stability. |

| 4.1.3 | Crosslinking Agent | Production of networked polysulfide elastomers with reduced solvent swell. |

| 4.2.1 | Chemical Intermediate/Precursor | Synthesis of specialty resins (e.g., polyurethanes) with improved adhesion. |

| 4.2.2 | Chemical Intermediate/Precursor | Development of functional coatings and lacquers with enhanced adhesion. |

Niche Applications in Chemical Manufacturing

In the realm of chemical manufacturing, this compound is valued for its reactivity, which allows it to serve as a building block for more complex molecules and as a component in specialized chemical formulations.

Role as a Chemical Intermediate for Other Organic Compounds

The primary application of this compound in chemical manufacturing is as an intermediate in the synthesis of other organic compounds. smolecule.com Its molecular structure contains multiple reactive sites, specifically the three chlorine atoms, which can be selectively targeted in various chemical reactions. This multi-functionality makes it a valuable precursor in multi-step syntheses, particularly within the pharmaceutical and agrochemical sectors. smolecule.com

The reactivity of the chlorine atoms allows for several types of transformations:

Nucleophilic Substitution: The chlorine atoms can be displaced by a wide range of nucleophiles. Reactions with amines or alcohols can lead to the formation of new amines or ethers, respectively, introducing different functional groups into the molecule's backbone. smolecule.com

Elimination Reactions: Under specific conditions, the compound can undergo elimination reactions, where hydrogen and chlorine atoms are removed to form alkenes. smolecule.com This creates carbon-carbon double bonds, which are fundamental structures in organic chemistry.

Organometallic Formations: It can react with certain metals, such as sodium or magnesium, to generate organometallic compounds. smolecule.com These reagents are powerful tools in organic synthesis for forming new carbon-carbon bonds.

The compound's multiple halogen substituents enable selective functionalization, often through controlled palladium-catalyzed cross-coupling reactions, which represents a significant methodology in modern organic synthesis. smolecule.com Furthermore, derivatives of this compound can be integrated into the synthesis of dendritic architectures, where the chloroethoxy group may act as an anchor for dendrimer growth. smolecule.com

| Reaction Type | Reactant | Resulting Compound Class | Significance |

|---|---|---|---|

| Nucleophilic Substitution | Amines, Alcohols, Thiols | Amines, Ethers, Thioethers | Introduction of new functional groups. smolecule.com |

| Elimination | Base | Alkenes | Formation of carbon-carbon double bonds. smolecule.com |

| Organometallic Formation | Na, Mg, etc. | Organometallic Reagents | Intermediates for C-C bond formation. smolecule.com |

Use in Specialized Solvents or Processing Aids

Halogenated organic compounds are a class of chemicals widely used as solvents for relatively non-polar compounds. ncert.nic.in Due to its chemical structure as a halogenated ether, this compound possesses solvent properties that make it potentially useful in formulations requiring non-polar solvents. smolecule.com Halogenated solvents are effective in many industrial processes, though their applications are highly specialized. ecolink.comscience.gov While the broader class of halogenated hydrocarbons is used in various applications, specific use cases for this compound as a specialized solvent or a processing aid in industrial manufacturing are not extensively detailed in publicly available research.

Development of High-Performance Polymers and Composites

The development of advanced materials often relies on monomers and chemical additives that can impart specific properties such as durability, thermal stability, or flame resistance. The chlorinated structure of this compound makes it a candidate for exploration in polymer science.

Incorporation into Polyurethane Systems

Polyurethanes are a highly versatile class of polymers created by reacting isocyanates with polyols. eurochlor.orgwikipedia.org The properties of the final polyurethane material can be precisely tuned by varying the chemical structure of these precursors. wikipedia.org Chlor-alkali chemistry is integral to the production of isocyanates, a foundational component of polyurethanes. eurochlor.org

More directly, chlorinated polyethers are a class of compounds that have been investigated as starting materials for novel polyurethanes. google.com According to patent literature, polyurethanes synthesized from certain chlorinated polyethers exhibit excellent adhesion to polyolefins, a characteristic valuable for coating materials, inks, and adhesives. google.com Furthermore, such chlorinated polyethers are considered for use as flame retardants. google.com As this compound is a chlorinated polyether, it falls within the class of compounds useful as a starting material for creating polyurethanes with these specialized, high-performance properties. google.com

Exploration in the Synthesis of Porous Organic Cages

Porous Organic Cages (POCs) are a class of materials constructed from discrete, purely organic molecules that assemble into crystalline solids with intrinsic cavities. rsc.org These materials are of interest for applications in gas storage, separation, and catalysis. researchgate.netnih.gov

The synthesis of POCs relies on the use of specific molecular building blocks, often with rigid structures and defined geometries (e.g., concave-shaped), that can undergo reactions to form a three-dimensional, caged structure. rsc.orgresearchgate.net The most common synthetic routes involve dynamic covalent chemistry, such as the formation of imine bonds from amine and aldehyde precursors, which allows for "self-error correction" to yield thermodynamically stable cage products. rsc.orgnih.gov A review of the scientific literature indicates that the building blocks for POCs are typically complex molecules designed to achieve a specific cage geometry. nih.govresearchgate.net There is currently no available research to suggest that this compound has been explored as a direct building block for the synthesis of porous organic cages.

Environmental Chemistry and Degradation of 1,3 Dichloro 2 2 Chloroethoxy Propane

Hydrolytic Degradation Mechanisms in Aqueous Environments

The rate of hydrolysis of halogenated ethers is generally dependent on pH. Under acidic conditions, the ether oxygen can be protonated, facilitating the nucleophilic attack by water and subsequent cleavage of the C-O bond. stackexchange.comlibretexts.org This acid-catalyzed hydrolysis is a common degradation pathway for ethers. stackexchange.comlibretexts.org

In neutral to alkaline conditions, the hydrolysis of the carbon-chlorine bonds may become more significant. For some chlorinated alkanes, base-catalyzed hydrolysis can be a favorable degradation pathway at elevated pH and temperature. dtic.mil It is plausible that 1,3-dichloro-2-(2-chloroethoxy)propane would exhibit increased degradation rates at both low and high pH extremes, with a slower rate of hydrolysis in neutral waters.

Table 1: Postulated Hydrolysis Kinetics of this compound at Different pH Levels

| pH Condition | Dominant Reaction | Expected Rate |

| Acidic (pH < 4) | Acid-catalyzed ether cleavage | Increased |

| Neutral (pH 6-8) | Slow hydrolysis of C-Cl and C-O bonds | Slow |

| Alkaline (pH > 10) | Base-catalyzed dehydrochlorination/hydrolysis | Increased |

Note: This table is based on general principles of ether and alkyl halide hydrolysis and is intended to be illustrative.

The hydrolysis of this compound is expected to yield a series of more polar compounds. Based on the hydrolysis of the related compound bis(2-chloroethyl) ether (BCEE), which produces 2-chloroethanol (B45725), 2-(2-chloroethoxy)ethanol, diethylene glycol, and ethylene (B1197577) glycol, a similar stepwise degradation can be anticipated. epa.gov

The initial hydrolysis of one of the chloroalkyl groups would likely lead to the formation of corresponding alcohols. Subsequent hydrolysis of the remaining chloro-substituents and potential cleavage of the ether linkage would result in smaller, more oxygenated molecules.

Table 2: Potential Hydrolysis Products of this compound

| Compound Name | Chemical Formula |

| 1,3-Dichloro-2-(2-hydroxyethoxy)propane | C5H10Cl2O2 |

| 1-Chloro-3-(2-chloroethoxy)propan-2-ol | C5H10Cl2O2 |

| 1,3-Dihydroxy-2-(2-chloroethoxy)propane | C5H11ClO3 |

| 1,3-Dichloro-2-propanol (B29581) | C3H6Cl2O |

| 2-(2-Chloroethoxy)ethanol | C4H9ClO2 |

| Glycerol (B35011) | C3H8O3 |

| 2-Chloroethanol | C2H5ClO |

Note: This table presents a hypothetical list of potential hydrolysis products based on the structure of the parent compound and known degradation pathways of similar chemicals.

Biotransformation and Biodegradation Pathways

The biological degradation of this compound is another critical pathway for its removal from the environment. While direct studies on this specific compound are limited, research on related halogenated ethers and alkanes provides insight into potential microbial and enzymatic degradation mechanisms.

Microorganisms, particularly bacteria, are known to degrade a wide range of halogenated organic compounds. Studies on compounds like 1,2,3-trichloropropane (B165214) have shown that propane-oxidizing bacteria can co-metabolically degrade these recalcitrant molecules. researchgate.net This process involves the action of non-specific enzymes, such as monooxygenases, that are produced by the bacteria to metabolize their primary growth substrate (e-g., propane). researchgate.net It is conceivable that similar microbial communities could initiate the degradation of this compound.

The cleavage of carbon-halogen bonds is a key step in the biodegradation of many chlorinated compounds. This is often accomplished by enzymes called dehalogenases. These enzymes can function through various mechanisms, including hydrolytic dehalogenation, where the halogen is replaced by a hydroxyl group from water, and reductive dehalogenation, where the halogen is removed and replaced by a hydrogen atom. The presence of multiple chlorine atoms in this compound suggests that enzymatic dehalogenation would be a crucial step in its complete biodegradation.

Sorption and Transport in Environmental Matrices

The movement and distribution of this compound in the environment are heavily influenced by its interaction with soil, sediment, and water. Sorption processes and volatilization are key factors controlling its mobility and bioavailability.

Sorption, the process by which a chemical binds to solid particles, is a critical factor in determining the fate of this compound in soil and aquatic systems. The primary sorbent for organic compounds in these matrices is typically organic matter. The organic carbon-water (B12546825) partitioning coefficient (Koc) is a common measure of a chemical's tendency to sorb to soil or sediment.

Direct experimental data for the Koc of this compound is not available. However, data for analogous compounds can provide an estimate of its sorption potential. For instance, the structurally related compound 1,2-dichloropropane (B32752) has a reported log Koc of 1.67. cdc.gov This relatively low value suggests that it has a high mobility in soil and is not strongly sorbed.

The table below shows the soil sorption coefficients for some related chlorinated compounds.

| Compound | Log Kow | Log Koc | Soil Mobility |

| 1,2-Dichloropropane | 1.98 - 2.28 | 1.67 | High |

| 1,3-Dichloropropene (B49464) | 1.4 | 1.76 - 1.85 | High |

| Tetrachloroethene | 2.88 | 2.4 | Moderate |

Data compiled from various sources.

Volatilization is the process by which a substance evaporates from a solid or liquid phase into the surrounding air. For this compound, this is a significant transport mechanism from water bodies and moist soil surfaces to the atmosphere. The tendency of a chemical to volatilize from water is often described by its Henry's Law constant (H).

The table below lists the Henry's Law constants for several related compounds.

| Compound | Henry's Law Constant (atm·m³/mol) | Volatility from Water |

| 1,2-Dichloropropane | 2.82 x 10⁻³ | High |

| 1,3-Dichloropropane (B93676) | 4.80 x 10⁻³ | High |

| 1,2-Dichloroethane | 1.1 x 10⁻³ | High |

Data compiled from various sources.

Based on these data, this compound is expected to have a relatively high volatility. When released into water, a significant fraction is likely to partition into the atmosphere. Similarly, from moist soil surfaces, volatilization is expected to be a major dissipation pathway. The rate of volatilization from soil will be influenced by factors such as soil moisture content, temperature, air movement, and the compound's sorption characteristics.

Advanced Analytical Techniques for 1,3 Dichloro 2 2 Chloroethoxy Propane Characterization

Chromatographic Methods for Separation and Quantification

Chromatography is a cornerstone for the analysis of 1,3-Dichloro-2-(2-chloroethoxy)propane, allowing for its separation from complex matrices and subsequent quantification. Gas chromatography is particularly well-suited for this volatile compound.

Gas Chromatography (GC) Coupled with Various Detectors (e.g., ECD, MS)

Gas chromatography (GC) is the premier technique for the separation and analysis of volatile and semi-volatile compounds like this compound. The choice of detector is critical and is based on the required sensitivity and selectivity.

Gas Chromatography-Mass Spectrometry (GC-MS): This combination is a powerful tool for both qualitative and quantitative analysis. After the GC column separates the components of a mixture, the mass spectrometer fragments the eluting molecules and sorts them by their mass-to-charge ratio, providing a unique fragmentation pattern or "fingerprint." This allows for unambiguous identification of this compound. For quantitative analysis, selected ion monitoring (SIM) can be used to enhance sensitivity and selectivity by focusing only on characteristic ions of the target analyte. acs.orgbiopharmaservices.com

Gas Chromatography-Electron Capture Detector (GC-ECD): The Electron Capture Detector is highly sensitive to electronegative compounds, particularly those containing halogens. nih.govelsevierpure.com The three chlorine atoms in this compound make it an ideal candidate for GC-ECD analysis. The detector operates by measuring a decrease in a constant current caused by the capture of electrons by the analyte molecules. elsevierpure.com While extremely sensitive, reaching picogram or even femtogram detection levels, the ECD is not as specific as a mass spectrometer and can give a positive signal for any electron-capturing species present in the sample. elsevierpure.com Therefore, its use often requires extensive sample cleanup to avoid co-eluting interferences. nih.gov

| Parameter | Typical Condition for GC-MS | Typical Condition for GC-ECD |

|---|---|---|

| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar non-polar column | DB-1 (12.5 m x 0.2 mm, 0.33 µm) or similar non-polar column |

| Injector Temperature | 250 °C | 250 °C |

| Carrier Gas | Helium at ~1 mL/min | Nitrogen or Argon/Methane at ~2.2 cm³/min |

| Oven Program | Initial temp 40-60°C, ramp to 250-280°C | Initial temp 102°C, ramp to 200°C |

| Detector Temperature | 280 °C (MS Transfer Line) | 300-340 °C |

| Ionization Mode (MS) | Electron Impact (EI), 70 eV | N/A |

| Makeup Gas (ECD) | N/A | Nitrogen at ~60 cm³/min |

Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS) for Trace Analysis

For the analysis of trace levels of volatile organic compounds (VOCs) like this compound in solid or liquid samples, headspace sampling is an invaluable technique. Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS) involves analyzing the vapor phase in equilibrium with the sample, which is sealed in a vial and heated. nih.gov This method minimizes sample preparation and prevents non-volatile matrix components from contaminating the GC system.

The advantages of HS-GC-MS include its rapidity, high sensitivity, and the minimal sample preparation required. nih.gov It provides accurate identification through mass spectrometry and can achieve precise quantification, often with the use of a deuterium-labeled internal standard. nih.gov This technique is particularly useful for detecting residual amounts of the compound in consumer products, environmental samples, or food matrices where the analyte is present at very low concentrations. chromatographyonline.com

| Parameter | Typical Condition |

|---|---|

| Sample Volume | 5-10 mL in a 20 mL vial |

| Incubation Temperature | 60-80 °C |

| Incubation Time | 15-30 min |

| Injection Volume | 1 mL of headspace vapor |

| GC-MS System | Standard GC-MS conditions as per Table 1 |

Liquid Chromatography (LC) Approaches for Non-Volatile Derivatives

While GC is the preferred method for analyzing this compound directly due to its volatility, Liquid Chromatography (LC) becomes relevant for the analysis of its non-volatile derivatives. If the compound is reacted (derivatized) with a reagent that adds a large, polar, or thermally unstable functional group, the resulting molecule may no longer be suitable for GC analysis. In such cases, High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV, MS) is the method of choice.

Several LC modes could be employed depending on the nature of the derivative:

Reversed-Phase HPLC (RP-HPLC): This is the most common LC mode, utilizing a non-polar stationary phase and a polar mobile phase. It is suitable for derivatives that have sufficient non-polar character to be retained.

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is used for highly polar compounds that are poorly retained in reversed-phase systems. It employs a polar stationary phase and a mobile phase rich in a non-polar organic solvent. chromatographyonline.com This would be the technique of choice for highly polar derivatives.

Normal-Phase HPLC (NP-HPLC): This technique uses a polar stationary phase and a non-polar mobile phase and is effective for separating isomers of halogenated compounds. biopharmaservices.comrsc.org

Coupling HPLC with mass spectrometry (LC-MS) provides high sensitivity and specificity, allowing for the identification and quantification of these non-volatile derivatives in complex mixtures. nih.gov

Spectroscopic Characterization Techniques

Spectroscopic techniques are indispensable for the definitive structural elucidation of this compound, providing detailed information about its molecular framework and the functional groups present.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the precise structure of an organic molecule. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C, NMR provides information on the chemical environment, connectivity, and spatial arrangement of atoms.

For this compound (Cl-CH₂-CH(O-CH₂-CH₂-Cl)-CH₂-Cl), the following spectral features would be expected:

¹H NMR: The proton spectrum would show distinct signals for each unique proton environment. The proximity of electronegative chlorine and oxygen atoms would cause the signals for adjacent protons to shift downfield (to higher ppm values). Spin-spin coupling between non-equivalent neighboring protons would result in complex splitting patterns (e.g., doublets, triplets, multiplets), which reveal the connectivity of the atoms.

¹³C NMR: The ¹³C NMR spectrum would show a separate signal for each chemically unique carbon atom. The chemical shifts would be indicative of the carbon's bonding environment; carbons bonded to chlorine or oxygen would be significantly deshielded and appear at higher ppm values compared to simple alkane carbons.

| Atom Type | Predicted Chemical Shift (ppm) | Expected Splitting Pattern (¹H NMR) | Notes |

|---|---|---|---|

| ¹H (CH₂Cl on propane) | ~3.7 - 3.9 | Doublet of doublets or multiplet | Coupled to the CH proton. Deshielded by chlorine. |

| ¹H (CH-O) | ~4.0 - 4.2 | Multiplet | Coupled to adjacent CH₂ protons on both sides. Deshielded by ether oxygen. |

| ¹H (O-CH₂) | ~3.8 - 4.0 | Triplet or multiplet | Coupled to CH₂Cl protons. Deshielded by ether oxygen. |

| ¹H (CH₂Cl on ethoxy) | ~3.6 - 3.8 | Triplet or multiplet | Coupled to O-CH₂ protons. Deshielded by chlorine. |

| ¹³C (CH₂Cl on propane) | ~45 - 50 | N/A | Attached to chlorine. |

| ¹³C (CH-O) | ~75 - 80 | N/A | Attached to ether oxygen. |

| ¹³C (O-CH₂) | ~70 - 75 | N/A | Attached to ether oxygen. |

| ¹³C (CH₂Cl on ethoxy) | ~42 - 47 | N/A | Attached to chlorine. |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

The IR spectrum of this compound would be expected to show characteristic absorption bands corresponding to its structural features:

C-H stretching: Strong absorptions in the 2850-3000 cm⁻¹ region are characteristic of saturated C-H bonds.

C-O stretching: A strong, prominent absorption band in the 1050-1150 cm⁻¹ region would indicate the presence of the C-O-C ether linkage. ca.gov

C-Cl stretching: Absorptions in the fingerprint region, typically between 600-800 cm⁻¹, are characteristic of C-Cl bonds. The exact position can help distinguish between different chlorination patterns.

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) | Intensity |

|---|---|---|---|

| C-H (sp³) | Stretching | 2850 - 3000 | Strong |

| C-H | Bending | 1350 - 1470 | Medium |

| C-O (Ether) | Stretching | 1050 - 1150 | Strong |

| C-Cl | Stretching | 600 - 800 | Medium to Strong |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a pivotal analytical technique for the definitive identification and structural elucidation of this compound. The technique provides precise information on the compound's molecular weight and offers insights into its structure through the analysis of fragmentation patterns.

When subjected to electron ionization (EI), a common MS technique, the this compound molecule (C₅H₉Cl₃O) loses an electron to form a molecular ion (M⁺). uky.eduemory.edu The mass-to-charge ratio (m/z) of this molecular ion corresponds to the molecular weight of the compound, which is 191.48 g/mol . smolecule.com A key characteristic in the mass spectrum of this compound is the isotopic pattern of the molecular ion peak. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion region will exhibit a distinctive cluster of peaks at M, M+2, M+4, and M+6, providing a high degree of confidence in the presence of three chlorine atoms.

Electron ionization is considered a "hard" ionization technique, meaning it imparts significant energy into the molecule, causing it to break apart into smaller, charged fragments. emory.eduresearchgate.net The analysis of these fragments provides a molecular fingerprint that aids in structural confirmation. For this compound, fragmentation is expected to occur at the weakest bonds and lead to the formation of stable ions. Common fragmentation pathways for halogenated ethers include cleavage of carbon-carbon, carbon-oxygen, and carbon-halogen bonds. libretexts.orgdtic.mil

Key expected fragmentation patterns include:

Alpha-cleavage: The breaking of the C-C bond adjacent to the ether oxygen is a common pathway for ethers. libretexts.org

Loss of a chloromethyl radical (•CH₂Cl): Cleavage of a C-C bond can result in the loss of a chloromethyl group, leading to a significant fragment ion.

Loss of a chloroethyl radical (•CH₂CH₂Cl): Fragmentation may involve the loss of the chloroethyl group attached to the ether oxygen.

Cleavage of the C-O bond: The bond between the propane (B168953) backbone and the ethoxy group can rupture, generating distinct fragment ions.

Loss of HCl: Elimination of a neutral hydrogen chloride molecule is a common fragmentation pathway for chlorinated compounds.

The resulting mass spectrum is a plot of the relative abundance of these ions versus their m/z ratio. The most abundant ion in the spectrum is designated as the base peak.

Table 1: Predicted Mass Spectrometry Fragmentation Data for this compound

| m/z Value (for ³⁵Cl) | Proposed Fragment Ion Structure | Corresponding Neutral Loss |

|---|---|---|

| 190 | [C₅H₈Cl₃O]⁺ | H• |

| 155 | [C₅H₉Cl₂O]⁺ | Cl• |

| 141 | [C₃H₄Cl₂O-CH₂]⁺ | •CH₂CH₂Cl |

| 127 | [CH(CH₂Cl)₂]⁺ | •OCH₂CH₂Cl |

| 93 | [CH₂CH₂OCH₂CH₂]⁺ | •Cl, •CH₂Cl |

| 63 | [CH₂CH₂Cl]⁺ | •OCH(CH₂Cl)₂ |

| 49 | [CH₂Cl]⁺ | •CH(OCH₂CH₂Cl)CH₂Cl |

This table presents a theoretical fragmentation pattern. Actual mass spectra may show variations in fragment abundance.

Advanced Sample Preparation and Derivatization Strategies

Effective analysis of this compound, particularly at trace levels in complex samples, necessitates robust sample preparation techniques. These strategies are designed to isolate the analyte from interfering matrix components, concentrate it to detectable levels, and overcome challenges associated with its chemical properties, such as volatility.

Solvent Extraction Methodologies from Complex Matrices

Solvent extraction is a fundamental and widely used technique for isolating chlorinated compounds from diverse and complex matrices like soil, food products, and environmental water samples. nih.govresearchgate.net The process relies on the differential solubility of the analyte in two immiscible liquid phases, typically an aqueous or solid sample and an organic solvent. The choice of solvent is critical and is based on the polarity of the target analyte. For semi-volatile chlorinated compounds like this compound, solvents of intermediate polarity are often effective.

Commonly employed solvent extraction techniques include:

Liquid-Liquid Extraction (LLE): This is the classic method for aqueous samples. The sample is mixed with an immiscible organic solvent (e.g., ethyl acetate, hexane-acetone mixtures) in a separatory funnel. nih.govoup.com The analyte partitions into the organic layer, which is then collected. The efficiency of LLE can be enhanced by adjusting the pH of the aqueous sample or by adding salt (salting-out effect), which decreases the solubility of the analyte in the aqueous phase and promotes its transfer to the organic solvent. rsc.org

Soxhlet Extraction: This is a continuous extraction method typically used for solid samples, such as soil or food. The sample is placed in a thimble, and a heated solvent is continuously cycled through it, ensuring exhaustive extraction of the analyte over several hours.

Ultrasound-Assisted Solvent Extraction (USE): This technique uses ultrasonic waves to create cavitation bubbles in the solvent. mdpi.com The collapse of these bubbles disrupts the sample matrix, enhancing solvent penetration and accelerating the extraction process, making it faster and often more efficient than traditional methods. mdpi.com

Pressurized Liquid Extraction (PLE): Also known as Accelerated Solvent Extraction (ASE), this method uses elevated temperatures and pressures to increase extraction efficiency. oup.com These conditions enhance the solubility and diffusion rates of the analyte, allowing for rapid extraction (typically under 30 minutes) with significantly less solvent consumption compared to methods like Soxhlet. oup.com

Following extraction, the organic solvent extract often requires a clean-up step, for example using solid-phase extraction (SPE), to remove co-extracted matrix interferences before instrumental analysis.

Table 2: Comparison of Solvent Extraction Methodologies

| Technique | Principle | Typical Matrix | Advantages | Disadvantages |

|---|---|---|---|---|

| Liquid-Liquid Extraction (LLE) | Partitioning between two immiscible liquids | Aqueous (water, beverages) | Simple, inexpensive equipment | Requires large solvent volumes, can be labor-intensive, emulsion formation |

| Soxhlet Extraction | Continuous solid-liquid extraction with hot solvent | Solid (soil, sediments, food) | Exhaustive extraction, well-established | Slow (hours), large solvent volume, potential for thermal degradation of analyte |

| Ultrasound-Assisted Extraction (USE) | High-frequency sound waves enhance solvent penetration | Solid and semi-solid | Fast, improved efficiency, reduced solvent use compared to Soxhlet | Potential for analyte degradation from localized heating |

| Pressurized Liquid Extraction (PLE) | Extraction with solvents at elevated temperature and pressure | Solid and semi-solid | Very fast, low solvent consumption, high efficiency, automated | High initial equipment cost |

Distillation and Concentration Techniques to Mitigate Volatility Challenges

The volatility of this compound presents a significant challenge during sample preparation, as the analyte can be easily lost when concentrating solvent extracts. nih.gov Advanced distillation and concentration techniques are employed to isolate the compound while minimizing these evaporative losses.

Steam Distillation: This technique is particularly effective for separating volatile compounds from complex, non-volatile matrices, such as plant materials or food products. wikipedia.orgresearchgate.net Steam is passed through the sample, and the heat and water vapor cause the volatile compounds to co-distill with the steam. buchi.com The resulting distillate, containing water and the analyte, is collected. The analyte can then be separated from the aqueous phase by subsequent liquid-liquid extraction. wikipedia.org This method is advantageous because it allows for distillation at temperatures below the analyte's actual boiling point, reducing the risk of thermal decomposition. buchi.com

Vacuum Distillation: By reducing the pressure inside the distillation apparatus, the boiling points of substances are lowered. epa.gov This allows for the distillation of volatile compounds like this compound at a much lower temperature than would be required at atmospheric pressure. This gentle approach is crucial for preventing thermal degradation and is a standard method for purifying volatile organic compounds. epa.gov

Cryogenic Concentration (Cryo-trapping): This is a highly effective technique for concentrating volatile organic compounds (VOCs) from a gas stream (e.g., from the headspace of a sample or the output of a purge-and-trap system). entechinst.com The gas stream is passed through a trap cooled to very low temperatures, typically with liquid nitrogen. polarisengineering.com The volatile analytes condense and freeze onto the trap's surface. entechinst.com After collection, the trap is rapidly heated, and the focused band of analytes is swept into the analytical instrument, such as a gas chromatograph. This technique achieves excellent concentration factors and results in sharp chromatographic peaks, significantly improving analytical sensitivity. proceedings.science

Table 3: Overview of Distillation and Concentration Techniques for Volatile Analytes

| Technique | Principle of Operation | Primary Application | Key Advantage |

|---|---|---|---|

| Steam Distillation | Co-distillation of volatile compounds with steam at ~100°C | Isolation from non-volatile solid/liquid matrices (e.g., foods) | Prevents thermal degradation by lowering the effective boiling point. buchi.com |

| Vacuum Distillation | Distillation under reduced pressure to lower boiling points | Purification and concentration of neat solvents or extracts | Allows for separation of high-boiling compounds at lower temperatures. epa.gov |

| Cryogenic Concentration | Condensation of volatile analytes in a trap cooled to very low temperatures | Concentration of trace-level VOCs from gaseous samples | Achieves high enrichment factors and sharp peaks for sensitive detection. entechinst.compolarisengineering.com |

Computational Chemistry and Molecular Modeling of 1,3 Dichloro 2 2 Chloroethoxy Propane

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic properties and predicting the chemical reactivity of 1,3-Dichloro-2-(2-chloroethoxy)propane.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting the reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. epa.govepa.gov

For this compound, the HOMO is expected to be localized around the atoms with the highest electron density, such as the oxygen atom of the ether group and the chlorine atoms, due to their lone pairs of electrons. The LUMO, conversely, is likely centered on the carbon atoms bonded to the electronegative chlorine atoms (the C-Cl antibonding orbitals), which act as electrophilic sites susceptible to nucleophilic attack.

Table 1: Key Parameters from Frontier Molecular Orbital Analysis

| Parameter | Formula | Significance |

|---|---|---|

| HOMO Energy (EHOMO) | - | Related to the ionization potential; ability to donate electrons. |

| LUMO Energy (ELUMO) | - | Related to the electron affinity; ability to accept electrons. |

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. |

| Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. |

| Softness (S) | 1 / (2η) | Reciprocal of hardness; indicates higher reactivity. |

| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | Measures the power of an atom to attract electrons. |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Describes the escaping tendency of electrons from an equilibrium system. |

This table presents the theoretical parameters that are derived from quantum chemical calculations. The values are dependent on the level of theory and basis set used in the computation.

Computational methods are essential for mapping potential reaction pathways and identifying the transition states of reactions involving this compound. Common reactions for halogenated ethers include nucleophilic substitution and elimination.

The formation of this compound itself involves complex parallel reaction networks where regioselectivity is highly dependent on factors like solvent polarity and temperature. researchgate.net Computational studies on analogous compounds, such as the dehydrochlorination of 1,3-dichloro-2-propanol (B29581) to form epichlorohydrin (B41342), have successfully used DFT to simulate the reaction network, identify intermediates, and calculate the potential energy barriers associated with each step. regulations.gov

For this compound, similar computational approaches can predict the energetics of:

Nucleophilic Substitution (SN2): The chlorine atoms create electrophilic carbon centers. A computational model could predict the activation energy for a nucleophile to attack these carbons and displace a chloride ion.

Elimination (E2): In the presence of a strong base, the molecule could undergo elimination of HCl to form an alkene. Transition state analysis would reveal the geometry and energy of the transition state for this process.

By calculating the energy of reactants, products, intermediates, and transition states, a potential energy surface can be constructed. This surface provides quantitative data on activation energies, which determine reaction rates, and reaction enthalpies, which indicate whether a reaction is exothermic or endothermic.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations model the physical movement of atoms and molecules over time, providing a dynamic picture of conformational changes and intermolecular interactions.

The flexible backbone of this compound allows for multiple conformations due to rotation around its single bonds. MD simulations can explore the conformational landscape of the molecule and determine the relative stability of different conformers (e.g., gauche vs. anti arrangements of the chloroalkyl groups). Studies on similar halogenated alkanes show that the presence of halogens significantly influences conformational equilibria. ecetoc.orgchemeo.com

Solvation plays a critical role in determining conformational preferences. The C-Cl and C-O bonds in the molecule are polar, leading to a significant dipole moment.

In polar solvents (e.g., water): The molecule would be stabilized through dipole-dipole interactions. The solvent could influence the conformational equilibrium by preferentially solvating more polar conformers.

In nonpolar solvents (e.g., hexane): Interactions would be dominated by weaker van der Waals forces.

MD simulations can explicitly model the solvent molecules, allowing for the calculation of the potential of mean force for bond rotation. This provides insight into how the solvent environment affects the energy barriers between different conformers and shifts the equilibrium population of conformational states. epa.gov

The environmental fate of this compound can be influenced by its tendency to adsorb onto surfaces, such as soil organic matter or activated carbon in water treatment systems. MD simulations are a valuable tool for investigating these adsorption processes at the atomic level.

Studies on the adsorption of various chlorinated organic compounds on activated carbon have shown that the process is complex and can be influenced by factors such as the pore size, surface area, and surface chemistry of the adsorbent. episuite.devnih.gov MD simulations can be used to model the interaction between a this compound molecule and a representative surface (e.g., a graphene sheet for activated carbon). These simulations can calculate the adsorption energy, determine the preferred orientation of the molecule on the surface, and elucidate the nature of the intermolecular forces involved (e.g., van der Waals forces, electrostatic interactions).

Prediction of Physicochemical Parameters Relevant to Environmental Fate

Quantitative Structure-Activity Relationship (QSAR) models and specialized software are widely used to predict the physicochemical properties that govern a chemical's environmental distribution and persistence. nih.gov The US Environmental Protection Agency's EPI Suite™ (Estimation Programs Interface) is a standard tool for this purpose. These programs use the chemical structure to estimate key parameters.

The following table presents key physicochemical and environmental fate parameters for this compound, values for which are typically estimated using computational tools like EPI Suite™.

Table 2: Predicted Physicochemical and Environmental Fate Parameters

| Property | Predicted Value | Significance for Environmental Fate |

|---|---|---|

| Molecular Weight | 191.48 g/mol | Influences physical properties like volatility and diffusion. |

| Log P (Octanol-Water Partition Coeff.) | --- | Indicates potential for bioaccumulation in fatty tissues. Higher values suggest greater lipophilicity. |

| Water Solubility | --- | Determines partitioning between aqueous and other environmental compartments. |